

# Application Notes and Protocols: Compatibility of NaFSI Electrolytes with Hard Carbon Anodes

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## Compound of Interest

Compound Name: Sodium bis(fluorosulfonyl)imide

Cat. No.: B1448128

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## Introduction

Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. Hard carbon has become a leading anode material for SIBs owing to its high specific capacity and stable cycling performance. The choice of electrolyte is critical in determining the overall performance of a sodium-ion cell, with **sodium bis(fluorosulfonyl)imide** (NaFSI) in ether-based solvents showing particular promise. This document provides detailed application notes on the compatibility of NaFSI electrolytes with hard carbon anodes, summarizing key performance data and providing comprehensive experimental protocols.

The use of NaFSI-based electrolytes, particularly in ether solvents like diglyme (DGM), has been shown to enhance the electrochemical performance of hard carbon anodes in several key areas. These electrolytes can lead to the formation of a stable solid electrolyte interphase (SEI) on the hard carbon surface, which is crucial for long-term cycling stability. Compared to conventional carbonate-based electrolytes, ether-based NaFSI electrolytes often result in higher initial Coulombic efficiencies (ICE), better rate capabilities, and extended cycle life. For instance, hard carbon anodes in a diglyme-based electrolyte have demonstrated the ability to sustain a capacity of 224.4 mAh/g after 3500 cycles at a current density of 1 A/g. Furthermore, ionic liquid electrolytes containing NaFSI have shown remarkable capacity retention of over 98% after 1500 cycles.

## Data Presentation

The following tables summarize the quantitative performance data of hard carbon anodes in various NaFSI-based electrolytes.

Table 1: Performance of Hard Carbon Anodes in Different NaFSI Electrolyte Systems

Electrolyte Composition	Initial Reversible Capacity (mAh/g)	Initial Coulombic Efficiency (ICE) (%)	Capacity Retention	Rate Capability	Reference
1 M NaFSI in Diglyme (DGM)	~300	~80.0	224.4 mAh/g after 3500 cycles at 1 A/g	266 mAh/g at 2 A/g	<a href="#">[1]</a>
3.3 M NaFSA in Trimethyl Phosphate (TMP)	>250	>90	>80% after 1200 cycles at C/5	Not Specified	<a href="#">[2]</a>
0.1 M NaTFSI in N-trimethyl-N-butylammonium bis(fluorosulfonyl)imide ([N1114][FSI])	Not Specified	>99	>98% after 1500 cycles	Not Specified	<a href="#">[3]</a>
1 M NaPF6 in Diglyme (DGM)	~300	~99.13 (cell)	Inferior to carbonate-based	Not Specified	<a href="#">[4]</a>

Note: NaFSA (sodium bis(fluorosulfonyl)amide) is chemically similar to NaFSI. NaTFSI (sodium bis(trifluoromethanesulfonyl)imide) is another common imide salt often compared with NaFSI.

Table 2: Representative Performance of Hard Carbon Anodes with Varying NaFSI Concentrations in Diglyme (DGM)

NaFSI Concentration (M)	Initial Reversible Capacity (mAh/g)	Initial Coulombic Efficiency (ICE) (%)	Capacity Retention after 500 cycles (%)
0.8	295	82	91
1.0	305	85	94
1.2	290	83	92

Disclaimer: The data in Table 2 is a representative example compiled from typical results observed in the literature. A direct comparative study with systematically varied NaFSI concentrations was not available in the searched sources.

## Experimental Protocols

### Protocol for NaFSI-Diglyme Electrolyte Preparation

Materials:

- **Sodium bis(fluorosulfonyl)imide (NaFSI)**, battery grade (99.9%)
- Diglyme (DGM), anhydrous (<50 ppm H<sub>2</sub>O)
- Molecular sieves (3Å, activated)
- Argon-filled glovebox (H<sub>2</sub>O < 0.5 ppm, O<sub>2</sub> < 0.5 ppm)
- Magnetic stirrer and stir bars
- Volumetric flasks and graduated cylinders
- Analytical balance

Procedure:

- Activate the molecular sieves by heating at 300°C under vacuum for at least 12 hours.

- Transfer the anhydrous diglyme to a sealed container with activated molecular sieves and store inside the glovebox for at least 24 hours before use to ensure minimal water content.
- Dry the NaFSI salt under vacuum at 120°C for 24 hours in a vacuum oven located inside the glovebox antechamber or a separate vacuum oven before transferring it into the glovebox.
- Inside the argon-filled glovebox, weigh the required amount of NaFSI powder using an analytical balance.
- Measure the corresponding volume of dried diglyme to achieve the desired molar concentration (e.g., 1 M).
- In a clean, dry volumetric flask, add the weighed NaFSI salt.
- Slowly add the diglyme to the flask while gently swirling to start the dissolution process.
- Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
- Stir the solution at room temperature until the NaFSI is completely dissolved. This may take several hours.
- Store the prepared electrolyte in a tightly sealed bottle inside the glovebox.

## Protocol for Hard Carbon Anode Slurry Preparation and Electrode Casting

### Materials:

- Hard carbon powder
- Conductive additive (e.g., Super P carbon black)
- Binder (e.g., Carboxymethyl cellulose - CMC)
- Solvent (Deionized water)
- Copper foil (current collector)

- Planetary ball mill or mortar and pestle
- Overhead stirrer with a blade mixing head
- Doctor blade
- Vacuum oven

#### Procedure:

- Prepare a 2 wt% CMC binder solution by dissolving CMC powder in deionized water. This may require stirring overnight, possibly with gentle heating (up to 80°C), to achieve complete dissolution.
- Dry the hard carbon powder and conductive additive at 120°C under vacuum for at least 12 hours.
- Weigh the hard carbon, conductive additive, and binder in a specific ratio (e.g., 92:5:3 by weight). A common slurry formulation is Hard Carbon:Conductive Additive:Binder at a ratio of 92:5:1:2.
- First, add the conductive additive to the binder solution and mix thoroughly using an overhead stirrer to ensure good dispersion.
- Gradually add the hard carbon powder to the mixture while continuing to stir.
- Continue mixing at a moderate speed for at least 30 minutes or until a homogeneous, agglomerate-free slurry is obtained. The viscosity of the slurry is crucial for uniform coating.
- Clean the copper foil with ethanol and dry it completely.
- Fix the copper foil onto a flat surface (e.g., a glass plate).
- Use a doctor blade to cast the slurry onto the copper foil with a uniform thickness.
- Dry the coated electrode in air at 80°C for 1 hour, followed by drying in a vacuum oven at 110°C for at least 12 hours to completely remove the solvent.

- After drying, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).

## Protocol for CR2032 Coin Cell Assembly (Hard Carbon Half-Cell)

### Materials:

- Hard carbon working electrode
- Sodium metal foil (counter and reference electrode)
- Glass fiber separator
- CR2032 coin cell components (case, spacer, spring, gasket)
- Prepared NaFSI-diglyme electrolyte
- Crimping machine
- Argon-filled glovebox

### Procedure:

- Bring all materials and tools into the argon-filled glovebox.
- Punch a disc of sodium metal (e.g., 14 mm diameter) to be used as the counter/reference electrode.
- Place the hard carbon electrode in the center of the coin cell case (negative can).
- Add a few drops (typically 40-60  $\mu\text{L}$ ) of the NaFSI-diglyme electrolyte onto the hard carbon electrode to ensure it is well-wetted.
- Place a glass fiber separator on top of the hard carbon electrode.
- Add another few drops of electrolyte onto the separator.

- Place the sodium metal disc on top of the separator.
- Place a spacer disk and then the spring on top of the sodium metal.
- Carefully place the gasket and the top cap (positive can) onto the assembly.
- Transfer the assembled cell to the crimping machine and crimp it with the appropriate pressure to ensure a good seal.
- After crimping, clean the exterior of the coin cell and let it rest for a few hours before electrochemical testing to allow for complete electrolyte wetting of the electrode.

## Protocol for Electrochemical Characterization

Equipment:

- Battery cycler (e.g., LAND, NEWARE)
- Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

Procedure:

a) Formation Cycles:

- Cycle the newly assembled cells at a low C-rate, typically C/20 or C/10 (where 1C corresponds to a current that would fully charge/discharge the cell in one hour), for the first 2-3 cycles.
- The voltage window for hard carbon anodes is typically set between 0.01 V and 2.0 V vs. Na/Na<sup>+</sup>.
- The formation cycles are crucial for the formation of a stable SEI layer.

b) Galvanostatic Cycling (Charge-Discharge Tests):

- After the formation cycles, perform long-term cycling at a higher C-rate, such as C/5 or 1C, to evaluate the cycling stability and capacity retention.

- Record the charge and discharge capacities and calculate the Coulombic efficiency for each cycle.

c) Rate Capability Test:

- Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate (e.g., 10 cycles).
- After reaching the highest C-rate, cycle the cell again at the initial low C-rate (e.g., C/10) to check for capacity recovery.

d) Cyclic Voltammetry (CV):

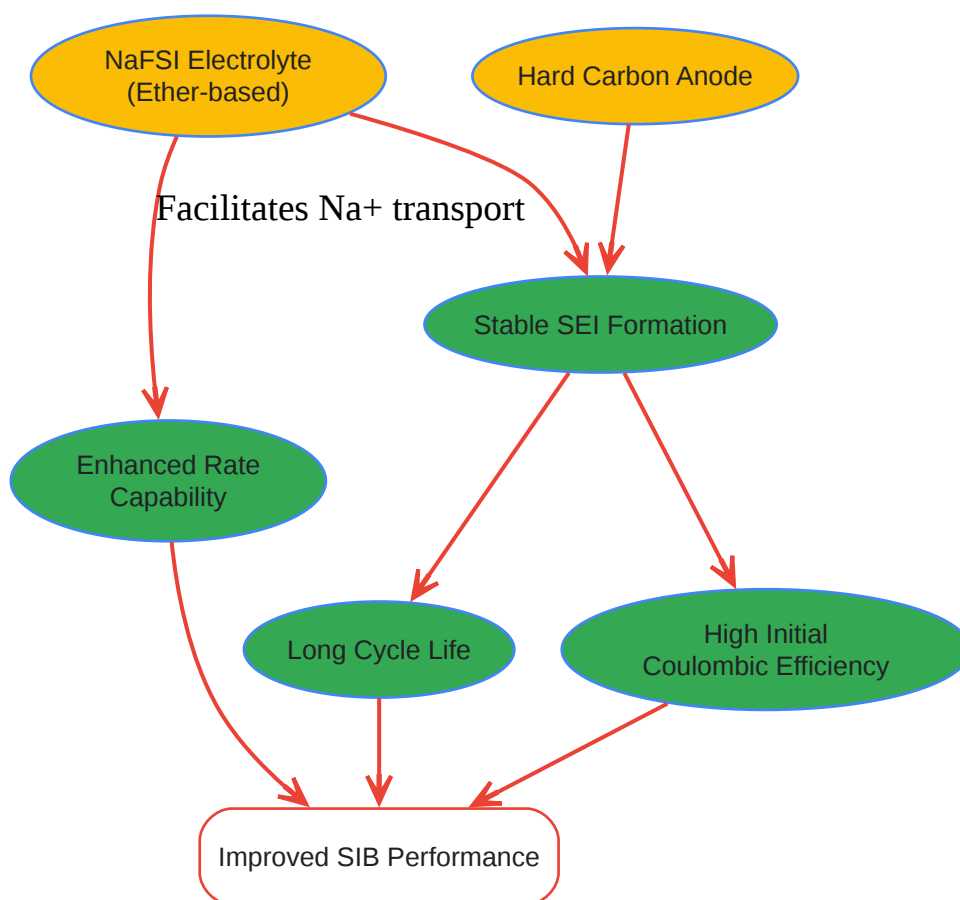
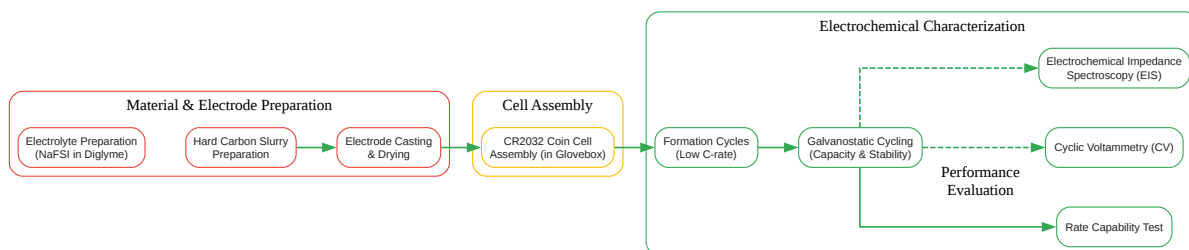
- Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the potential window of 0.01 V to 2.0 V vs. Na/Na<sup>+</sup> to identify the sodium insertion/extraction potentials.

e) Electrochemical Impedance Spectroscopy (EIS):

- Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the impedance changes of the cell, which can provide insights into the SEI formation and charge transfer kinetics.
- A typical frequency range for EIS is from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

## Visualizations





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